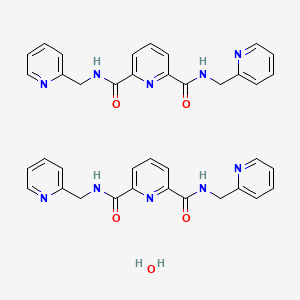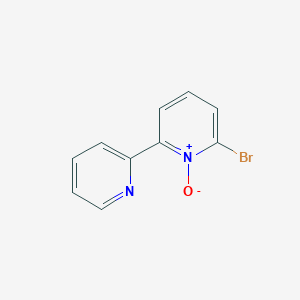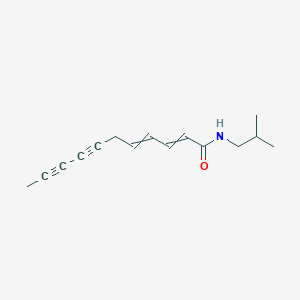
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is a complex organic compound that belongs to the family of pyridine carboxamide ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate typically involves the condensation of pyridine-2,6-dicarboxylic acid with pyridine-2-ylmethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine carboxamides .
Wissenschaftliche Forschungsanwendungen
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal ions, making them useful in various catalytic and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(pyridin-2-ylmethyl)propanediamide: Similar structure but with a propanediamide backbone.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of pyridine.
2,6-bis(pyridine-2-carboxamido)pyridine: Similar structure but with different substituents.
Uniqueness: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is unique due to its specific arrangement of pyridine rings and carboxamide groups, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
486633-07-2 |
|---|---|
Molekularformel |
C38H36N10O5 |
Molekulargewicht |
712.8 g/mol |
IUPAC-Name |
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate |
InChI |
InChI=1S/2C19H17N5O2.H2O/c2*25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15;/h2*1-11H,12-13H2,(H,22,25)(H,23,26);1H2 |
InChI-Schlüssel |
AGPMVKATFVYZGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

